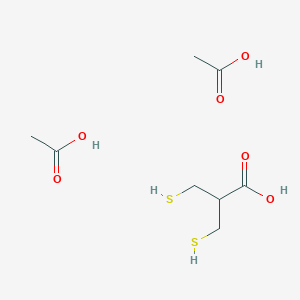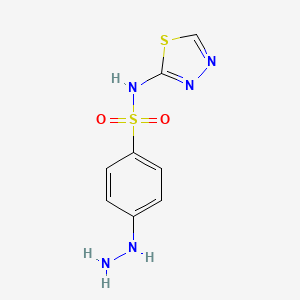
4-hydrazinyl-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-hydrazinyl-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide is a chemical compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound includes a thiadiazole ring, a hydrazine group, and a benzenesulfonamide moiety, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
The synthesis of 4-hydrazinyl-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide typically involves the reaction of 4-hydrazinylbenzenesulfonamide with 1,3,4-thiadiazole-2-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or dimethyl sulfoxide, and may require the use of a catalyst to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and other advanced techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
4-hydrazinyl-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield hydrazine derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with unique properties.
Biology: The compound exhibits antimicrobial and anticancer activities, making it a candidate for the development of new therapeutic agents
Industry: The compound’s unique chemical properties make it useful in the development of new industrial processes and materials
Mecanismo De Acción
The mechanism of action of 4-hydrazinyl-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparación Con Compuestos Similares
4-hydrazinyl-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide can be compared with other similar compounds, such as:
2-amino-1,3,4-thiadiazole: This compound also contains a thiadiazole ring and exhibits similar biological activities but lacks the hydrazine and benzenesulfonamide groups.
1,3,4-thiadiazole derivatives: These compounds share the thiadiazole core structure and have been studied for their diverse biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical properties and biological activities.
Propiedades
Fórmula molecular |
C8H9N5O2S2 |
|---|---|
Peso molecular |
271.3 g/mol |
Nombre IUPAC |
4-hydrazinyl-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C8H9N5O2S2/c9-11-6-1-3-7(4-2-6)17(14,15)13-8-12-10-5-16-8/h1-5,11H,9H2,(H,12,13) |
Clave InChI |
MIEXSLPSXHJFEJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NN)S(=O)(=O)NC2=NN=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-[1,1'-Biphenyl]-3-YL-9'-(2-triphenylenyl)-3,3'-BI-9H-carbazole](/img/structure/B14791673.png)
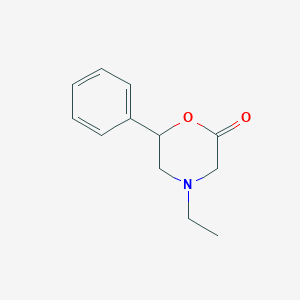
![N'-hydroxy-2-[(2-hydroxyethyl)(methyl)amino]benzene-1-carboximidamide](/img/structure/B14791689.png)
![tert-butyl N-[1-[(6-chloropyridin-3-yl)methyl-ethylamino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B14791697.png)
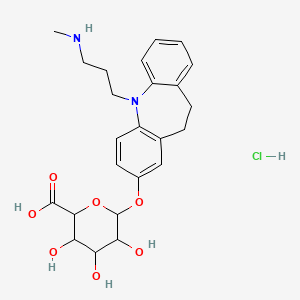


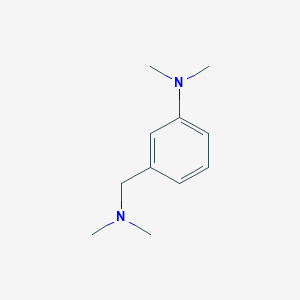
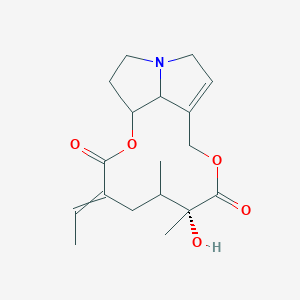
![2-Amino-1-[4-[(dimethylamino)methyl]piperidin-1-yl]propan-1-one](/img/structure/B14791726.png)
![10,16-bis(3,5-difluorophenyl)-12λ6,14λ6-dithia-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 12,12,14,14-tetraoxide](/img/structure/B14791727.png)

![2-amino-N-[(3,4-dichlorophenyl)methyl]-3-methylbutanamide](/img/structure/B14791761.png)
